[3,3'-Bipyridin]-2-amine is a chemical compound with significant relevance in various scientific fields, particularly in coordination chemistry and materials science. It has the molecular formula and a molecular weight of approximately 158.20 g/mol. This compound is classified under the bipyridine derivatives, which are known for their ability to form coordination complexes with metal ions due to the presence of nitrogen atoms in their structure. The compound is often utilized as a ligand in coordination chemistry and catalysis.
The synthesis of [3,3'-Bipyridin]-2-amine can be achieved through several methods:
These methods often utilize techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for monitoring the progress and confirming the structure of the synthesized compound.
The molecular structure of [3,3'-Bipyridin]-2-amine features two pyridine rings connected by an amine group. Key data regarding its structure includes:
C1=CN=CC=C1C2=NC=CC(=C2)N
HYXAPDBMSRLKMT-UHFFFAOYSA-N
The arrangement of atoms allows for effective coordination with various transition metals, making it a valuable ligand in coordination chemistry.
[3,3'-Bipyridin]-2-amine participates in several chemical reactions:
The mechanism of action for [3,3'-Bipyridin]-2-amine primarily revolves around its role as a ligand in coordination complexes:
Relevant data from studies indicate that [3,3'-Bipyridin]-2-amine exhibits significant thermal stability, making it suitable for various applications in synthesis and catalysis.
[3,3'-Bipyridin]-2-amine finds applications across several scientific domains:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: